Boiling Point Differentiation: 2-Methyl-4-phenyl-1-pentene vs. 2-Methyl-5-phenyl-1-pentene
The target compound, 2-methyl-4-phenyl-1-pentene, exhibits a boiling point range of 216–220 °C at 738 Torr . In contrast, its positional isomer 2-methyl-5-phenyl-1-pentene (CAS 6683-49-4), in which the phenyl group is moved one carbon further from the double bond, has a reported boiling point of approximately 187 °C at 760 mmHg (predicted) [1]. This ~30 °C difference significantly impacts distillation-based purification and vapor-phase reaction design, enabling separation of isomer mixtures without resorting to chromatographic methods.
Comparator: ~187 °C (760 mmHg)
ΔT ≈ +30 °C
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 216–220 °C (738 Torr) |
| Comparator Or Baseline | 2-Methyl-5-phenyl-1-pentene (CAS 6683-49-4): ~187 °C (760 mmHg, predicted) |
| Quantified Difference | ΔT ≈ +29 to +33 °C (target boils higher) |
| Conditions | Predicted vs. experimentally reported values; pressure difference ~22 Torr is negligible for this magnitude of ΔT. |
Why This Matters
This large boiling point elevation directly affects procurement specifications for distillation purity and enables solvent-free separation from the 5-phenyl isomer, reducing downstream purification costs.
- [1] NIST Chemistry WebBook. Benzene, (4-methyl-4-pentenyl)- (CAS 6683-49-4). https://webbook.nist.gov/cgi/inchi/InChI=1S/C12H16/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,6-7,10H2,2H3 (accessed May 11, 2026). View Source
